2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
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Overview
Description
2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a chlorophenoxy group with a pyrimidinylsulfamoyl-phenyl moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .
Scientific Research Applications
2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a pyrimidine ring and is used in medicinal chemistry for developing kinase inhibitors.
(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: A metoprolol intermediate with a similar phenoxy structure.
Uniqueness
2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is unique due to its combination of a chlorophenoxy group with a pyrimidinylsulfamoyl-phenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H15ClN4O4S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClN4O4S/c19-13-3-1-4-15(11-13)27-12-17(24)22-14-5-7-16(8-6-14)28(25,26)23-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
InChI Key |
YWLKUDBOXFTLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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